molecular formula C31H29N5O B11334375 (3-methylphenyl){4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone

(3-methylphenyl){4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone

Cat. No.: B11334375
M. Wt: 487.6 g/mol
InChI Key: UAMFQNUUEWHYKO-UHFFFAOYSA-N
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Description

1-(3-METHYLBENZOYL)-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-METHYLBENZOYL)-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the piperazine ring and the aromatic substituents. Common reagents used in these reactions include various halogenated benzenes, amines, and coupling agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-METHYLBENZOYL)-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated benzenes and amines in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-METHYLBENZOYL)-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-METHYLBENZOYL)-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-CHLOROBENZOYL)-3-(2-METHOXY-5-METHYLPHENYL)-2-THIOUREA
  • 1-(2-CHLOROBENZOYL)-3-(3,4-DICHLOROPHENYL)-2-THIOUREA
  • 1-(2-CHLOROBENZOYL)-3-(2,4-DIMETHOXYPHENYL)-2-THIOUREA

Uniqueness

Compared to similar compounds, 1-(3-METHYLBENZOYL)-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties. Its specific arrangement of aromatic rings and heterocyclic cores can result in unique reactivity and interactions with biological targets.

Properties

Molecular Formula

C31H29N5O

Molecular Weight

487.6 g/mol

IUPAC Name

(3-methylphenyl)-[4-[7-(2-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C31H29N5O/c1-22-9-8-13-25(19-22)31(37)35-17-15-34(16-18-35)29-28-26(24-11-4-3-5-12-24)20-36(30(28)33-21-32-29)27-14-7-6-10-23(27)2/h3-14,19-21H,15-18H2,1-2H3

InChI Key

UAMFQNUUEWHYKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5C)C6=CC=CC=C6

Origin of Product

United States

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